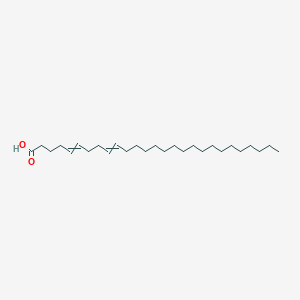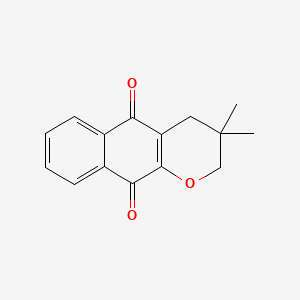
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione is a synthetic organic compound known for its diverse chemical properties and applications. It is a derivative of naphthoquinone and has been studied for its potential in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde. This reaction is often carried out in glycerol at a temperature of 50°C . The process is eco-friendly and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications.
Scientific Research Applications
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione has been studied for its potential in several scientific fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: Its derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione exerts its effects involves the inhibition of key enzymes and the disruption of cellular processes. For instance, it inhibits reverse transcriptase and DNA polymerase-α, blocking DNA repair and leading to cell death in cancer cells . The compound also interacts with various molecular targets, including proteins and nucleic acids, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2,2-dimethyl-2H-naphtho(1,2-b)pyran-5,6-dione: Another naphthoquinone derivative with similar properties.
2,3-Dihydro-4H-pyran: A simpler pyran derivative used in organic synthesis.
β-Lapachone: A naturally occurring naphthoquinone with anticancer properties.
Uniqueness
3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
138779-63-2 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2)7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-8-15/h3-6H,7-8H2,1-2H3 |
InChI Key |
ULXYWPKYMYLJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


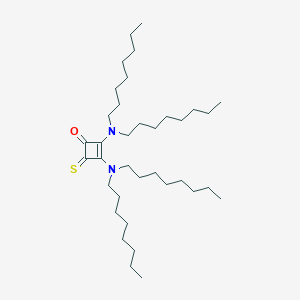
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)

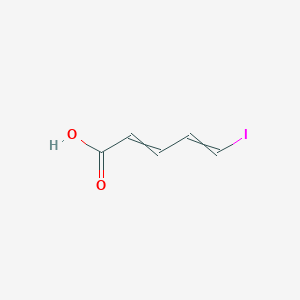




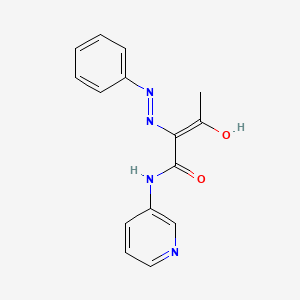
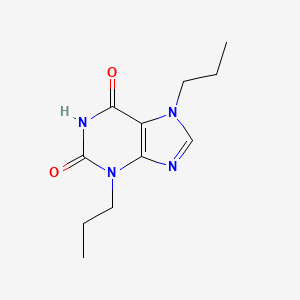
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
